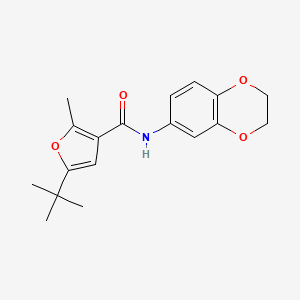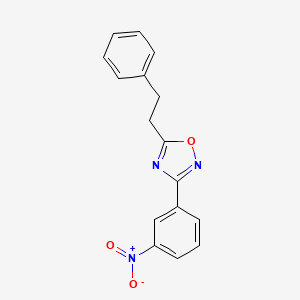
3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.09569129 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Mesogenic Materials
Research has demonstrated the synthesis and characterization of new mesogenic homologous series featuring 1,3,4-oxadiazole rings, particularly focusing on compounds with a nitro terminal group. These compounds, synthesized through a process involving fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and elemental analysis, showed varying liquid crystalline mesophases influenced by the presence of a nitro group, which is considered a strong polar group. This study highlights the significant role of the alkoxy terminal chain and the bent heterocyclic ring in determining the liquid crystalline properties of these molecules (Abboud, Lafta, & Tomi, 2017).
Antimicrobial Evaluation
Another study explored the antimicrobial potential of 1,3,4-oxadiazole derivatives. The synthesis involved treating ethyl mandelate with hydrazine hydrate, followed by various procedures leading to the formation of these derivatives. Spectral analysis confirmed their structures, and the compounds exhibited significant antibacterial and antifungal activities, with particular effectiveness against Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Corrosion Inhibition
The influence of substituted oxadiazoles on the corrosion of mild steel in hydrochloric acid has been studied, revealing that certain derivatives can act as effective corrosion inhibitors. This study provides insights into the chemical interaction between oxadiazole derivatives and metal surfaces, potentially guiding the development of more efficient corrosion inhibitors (Lagrenée, Mernari, Chaibi, Traisnel, Vezin, & Bentiss, 2001).
Biological Assessment for Drug Research
1,3,4-Oxadiazole derivatives have been assessed for their antibacterial and enzyme inhibition potential. The research incorporated microwave-assisted and conventional synthesis techniques, followed by a comprehensive in vitro biological assessment. This study underscores the utility of 1,3,4-oxadiazole as a scaffold in drug discovery, particularly highlighting its potential in developing new antibacterial agents and enzyme inhibitors (Virk, Iqbal, Aziz-ur-Rehman, et al., 2023).
Properties
IUPAC Name |
3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-19(21)14-8-4-7-13(11-14)16-17-15(22-18-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPDFWGUWBVCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351545 |
Source


|
| Record name | 3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6136-89-6 |
Source


|
| Record name | 3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
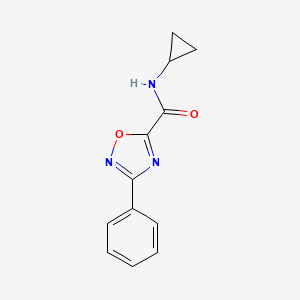
![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)
![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)
![4-{2-[(1-naphthylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504674.png)
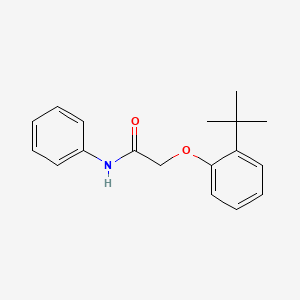
![3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5504690.png)
![4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5504694.png)
![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)
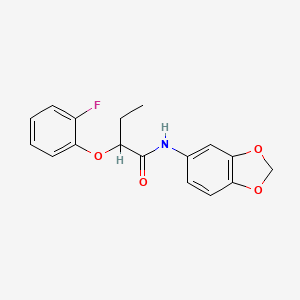
![N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5504727.png)
![4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504736.png)
![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)
